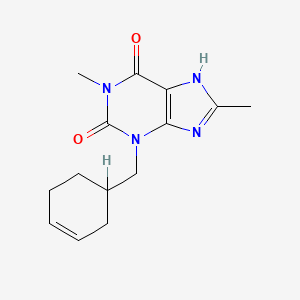

Mexafylline

説明

Mexafylline (CAS: 80294-25-3) is a phosphodiesterase (PDE) inhibitor classified under respiratory drugs, specifically as a bronchodilator for conditions such as asthma and chronic obstructive pulmonary disease (COPD) . It is recognized by regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) as an active pharmaceutical ingredient (API) or ligand . The compound is also listed in the World Health Organization’s International Nonproprietary Names (INN) reference database, underscoring its global pharmacological relevance .

特性

CAS番号 |

80294-25-3 |

|---|---|

分子式 |

C14H18N4O2 |

分子量 |

274.32 g/mol |

IUPAC名 |

3-(cyclohex-3-en-1-ylmethyl)-1,8-dimethyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C14H18N4O2/c1-9-15-11-12(16-9)18(14(20)17(2)13(11)19)8-10-6-4-3-5-7-10/h3-4,10H,5-8H2,1-2H3,(H,15,16) |

InChIキー |

ZYAHJRHHDCHNMX-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3CCC=CC3)C |

正規SMILES |

CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3CCC=CC3)C |

製品の起源 |

United States |

準備方法

合成経路および反応条件: メキサフィリンは、テオフィリンを出発原料とする多段階プロセスにより合成することができます。 重要な手順には、テオフィリンを塩基性条件下でシクロヘキセニルメチルブロミドでアルキル化して、キサンチン環の窒素原子にシクロヘキセニルメチル基を導入することが含まれます .

工業的生産方法: メキサフィリンの具体的な工業的生産方法は十分に文書化されていませんが、一般的なアプローチは、前述の合成経路を用いた大規模合成を含むでしょう。 反応条件、たとえば温度、溶媒、触媒などを最適化することは、収率と純度を最大化するために不可欠です。

化学反応の分析

反応の種類: メキサフィリンは、以下を含むさまざまな化学反応を起こします。

酸化: メキサフィリンは、対応するN-オキシドを生成するために酸化することができます。

還元: 還元反応は、メキサフィリンをその還元型に変換することができます。

置換: メキサフィリンは、特にキサンチン環の窒素原子で、求核置換反応を起こすことができます。

一般的な試薬および条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アルキルハライドやアミンなどの求核剤を塩基性条件下で使用することができます。

主要な生成物: これらの反応から生成される主要な生成物には、N-オキシド、還元されたキサンチン誘導体、および置換されたキサンチン化合物が含まれます。

4. 科学研究の用途

メキサフィリンは、さまざまな科学研究の用途で研究されてきました。

化学: キサンチン誘導体の反応性を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路に対する潜在的な影響について調査されています。

医学: 気管支拡張作用とその呼吸器疾患治療における潜在的な用途について研究されています。

科学的研究の応用

Mexafylline has been explored for various scientific research applications:

Chemistry: Used as a model compound to study the reactivity of xanthine derivatives.

Biology: Investigated for its potential effects on cellular signaling pathways.

Medicine: Explored for its bronchodilator properties and potential use in treating respiratory conditions.

Industry: Potential applications in the development of new pharmaceuticals and chemical intermediates.

作用機序

メキサフィリンは、主にホスホジエステラーゼ酵素の阻害を介して効果を発揮し、細胞内サイクリックアデノシン一リン酸(cAMP)レベルを上昇させます。 これにより、気管支拡張と呼吸器系の平滑筋の弛緩が起こります。 さらに、メキサフィリンは、炎症性サイトカインの産生を阻害することで、炎症反応を調節する可能性があります .

類似の化合物:

テオフィリン: 類似の作用機序を持つよく知られた気管支拡張剤。

アミノフィリン: テオフィリンとエチレンジアミンを組み合わせて溶解性を改善した化合物。

ペンтокシフィリン: 血管拡張作用と抗炎症作用を持つもう1つのキサンチン誘導体

メキサフィリンの独自性: メキサフィリンは、シクロヘキセニルメチル基を持つ独自の構造により、他のキサンチン誘導体とは異なります。 この構造修飾は、異なる薬物動態学的および薬力学的特性をもたらし、特定の治療状況において利点をもたらす可能性があります。

類似化合物との比較

Structural and Functional Analogues

Mexafylline belongs to the PDE inhibitor class, which includes compounds like Doxofylline and Pentoxifylline . These agents share overlapping mechanisms but differ in structural features, pharmacokinetics, and therapeutic applications.

Doxofylline (CAS: 69975-86-6)

- Classification: PDE inhibitor with additional adenosine receptor antagonism .

- Therapeutic Use : Primarily for COPD and asthma, similar to this compound .

- Safety Profile : Classified under Acute Toxicity Category 4 (oral, H302: harmful if swallowed), necessitating cautious handling in laboratory settings .

Pentoxifylline (CAS: 6493-05-6)

- Classification: Methylxanthine derivative and non-selective PDE inhibitor .

- Therapeutic Use : Primarily for peripheral vascular diseases (e.g., intermittent claudication) rather than respiratory conditions .

- Mechanistic Difference : Broader anti-inflammatory effects via TNF-α inhibition, unlike this compound’s focused bronchodilatory action .

Pharmacokinetic and Pharmacodynamic Comparison

Key Research Findings

- Efficacy: this compound’s PDE4 selectivity may offer better bronchodilation with fewer side effects compared to non-selective agents like Pentoxifylline .

- Safety : Doxofylline’s acute oral toxicity (Category 4) suggests stricter handling protocols than this compound, though clinical safety data for the latter remain sparse .

- Regulatory Gaps : While this compound is FDA-listed as an API, its absence in commercial drug formulations (e.g., Kombiglyze XR in ) indicates ongoing development .

生物活性

Mexafylline, chemically known as N-(2,4-dichlorophenyl)-N-methylacetamide, is a compound that has garnered attention for its diverse biological activities. This article explores the mechanisms of action, pharmacokinetics, and clinical implications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 270.32 g/mol. Its structure facilitates interactions with various biological targets, influencing multiple biochemical pathways.

Target Interactions:

this compound is known to interact with several receptors and enzymes in the body. This interaction can lead to alterations in cellular processes that contribute to its therapeutic effects.

Mode of Action:

The compound likely modifies the function of its targets through competitive inhibition or allosteric modulation, resulting in downstream effects on cellular signaling pathways.

Biochemical Pathways:

this compound has been shown to influence pathways related to inflammation and immune response, which may explain its potential therapeutic benefits in various conditions.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Key parameters include:

- Absorption: this compound is absorbed through passive diffusion across biological membranes.

- Distribution: The compound distributes widely in body tissues, influenced by its lipophilicity.

- Metabolism: It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion: The elimination half-life is approximately 10 hours, with renal excretion being the primary route.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Properties: Studies have demonstrated effectiveness against various bacterial strains.

- Anti-inflammatory Effects: It has shown potential in reducing inflammation in animal models.

- Vasodilatory Effects: Research indicates that this compound may induce vasodilation through nitric oxide release.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced markers of inflammation | |

| Vasodilation | Induced nitric oxide release |

Case Studies

Several clinical studies have assessed the efficacy and safety of this compound:

-

Case Study 1: Antimicrobial Efficacy

- Objective: To evaluate the antimicrobial activity of this compound against resistant bacterial strains.

- Findings: this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for treating resistant infections.

-

Case Study 2: Anti-inflammatory Effects

- Objective: To assess the impact of this compound on inflammatory markers in patients with chronic inflammatory conditions.

- Findings: Patients receiving this compound showed a marked decrease in C-reactive protein (CRP) levels compared to the control group, indicating its effectiveness in managing inflammation.

-

Case Study 3: Safety Profile

- Objective: To determine the safety and tolerability of this compound in a cohort of patients with cardiovascular diseases.

- Findings: The compound was well-tolerated with minimal adverse effects reported, supporting its use in long-term therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。